2-(4-Iodobenzenesulfonyl)ethan-1-amine 2-(4-Iodobenzenesulfonyl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17808441
InChI: InChI=1S/C8H10INO2S/c9-7-1-3-8(4-2-7)13(11,12)6-5-10/h1-4H,5-6,10H2
SMILES:
Molecular Formula: C8H10INO2S
Molecular Weight: 311.14 g/mol

2-(4-Iodobenzenesulfonyl)ethan-1-amine

CAS No.:

Cat. No.: VC17808441

Molecular Formula: C8H10INO2S

Molecular Weight: 311.14 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Iodobenzenesulfonyl)ethan-1-amine -

Specification

Molecular Formula C8H10INO2S
Molecular Weight 311.14 g/mol
IUPAC Name 2-(4-iodophenyl)sulfonylethanamine
Standard InChI InChI=1S/C8H10INO2S/c9-7-1-3-8(4-2-7)13(11,12)6-5-10/h1-4H,5-6,10H2
Standard InChI Key KYUONLMABVTFLO-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1S(=O)(=O)CCN)I

Introduction

Chemical Identity and Structural Characteristics

2-(4-Iodobenzenesulfonyl)ethan-1-amine (IUPAC name: 2-[(4-iodophenyl)sulfonyl]ethanamine) consists of an ethanamine backbone substituted at the C2 position with a 4-iodobenzenesulfonyl group. Key features include:

  • Molecular formula: C8H10INO2S\text{C}_8\text{H}_{10}\text{IN}\text{O}_2\text{S}

  • Molecular weight: 311.14 g/mol (calculated from atomic masses)

  • Structural motifs:

    • A sulfonamide bridge (SO2-\text{SO}_2-) linking the benzene ring to the ethylamine chain.

    • A para-substituted iodine atom on the benzene ring, influencing electronic and steric properties.

The iodine atom enhances polarizability, enabling potential halogen bonding interactions in biological systems . The sulfonamide group confers acidity to the N–H proton (pKa10\text{p}K_a \approx 10), making it susceptible to deprotonation under physiological conditions .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via a two-step protocol:

  • Sulfonylation: React 4-iodobenzenesulfonyl chloride with ethanolamine in the presence of a base (e.g., triethylamine):

    4-Iodobenzenesulfonyl chloride+H2NCH2CH2OH2-(4-Iodobenzenesulfonyl)ethanolamine+HCl\text{4-Iodobenzenesulfonyl chloride} + \text{H}_2\text{NCH}_2\text{CH}_2\text{OH} \rightarrow \text{2-(4-Iodobenzenesulfonyl)ethanolamine} + \text{HCl}
  • Reduction: Reduce the hydroxyl group to an amine using agents like lithium aluminum hydride (LiAlH4_4):

    2-(4-Iodobenzenesulfonyl)ethanolamineLiAlH42-(4-Iodobenzenesulfonyl)ethan-1-amine\text{2-(4-Iodobenzenesulfonyl)ethanolamine} \xrightarrow{\text{LiAlH}_4} \text{2-(4-Iodobenzenesulfonyl)ethan-1-amine}

This method aligns with protocols for analogous arylsulfonamides .

Purification and Characterization

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >95% purity.

  • Spectroscopic data:

    • 1H NMR^1\text{H NMR}: δ 8.10 (d, 2H, aromatic), 7.65 (d, 2H, aromatic), 3.25 (t, 2H, CH2NH2-\text{CH}_2\text{NH}_2 ), 2.95 (t, 2H, SO2CH2-\text{SO}_2\text{CH}_2 ) .

    • IR: νSO2\nu_{\text{SO}_2} at 1170 cm1^{-1} and 1340 cm1^{-1} .

Physicochemical Properties

PropertyValue/RangeMethod/Source
Melting point145–148°C (decomposes)Differential scanning calorimetry (predicted)
Solubility (25°C)12 mg/mL in DMSOExperimental analog data
LogP (octanol/water)1.8 ± 0.2Computational prediction
StabilityStable under inert atmosphere; hydrolyzes in strong acids/basesAccelerated stability testing

The iodine atom contributes to higher molecular weight and lipophilicity compared to non-halogenated analogs, potentially enhancing blood-brain barrier permeability .

Applications in Drug Development

Lead Optimization Strategies

  • Halogen bonding: Iodine’s polarizability improves binding entropy in hydrophobic pockets .

  • Metabolic stability: Compared to chlorine/bromine, iodine’s larger size reduces oxidative metabolism by cytochrome P450 enzymes .

Toxicity and ADME Profile

  • Hepatotoxicity: Sulfonamides may inhibit CYP3A4; iodine substitution mitigates this risk by steric hindrance .

  • Pharmacokinetics: Predicted half-life (t1/2t_{1/2}) = 4.2 h (mice), with 65% oral bioavailability .

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